![molecular formula C16H17N B2566925 Phenylaminotetralin CAS No. 32744-18-6](/img/structure/B2566925.png)
Phenylaminotetralin
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Overview
Description
Phenylaminotetralin is a chemical compound that belongs to the family of phenylpiperazines. It is a synthetic compound that has been widely studied for its potential therapeutic applications. Phenylaminotetralin has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Histamine H₁ Receptors Modulation
Phenylaminotetralin, specifically (−)-trans-1-phenyl-3-N,N-dimethylamino-1,2,3,4-tetrahydronaphthalene ([-]-trans-H₂-PAT), has been shown to activate histamine H₁ receptors. These receptors play a crucial role in allergic responses, inflammation, and neurotransmission. Researchers have explored its effects on tyrosine hydroxylase activity in guinea pig and rat forebrain both in vitro and in vivo .
Mechanism of Action
Target of Action
Phenylaminotetralin primarily targets histamine receptors, specifically the histamine H1 receptor . Histamine receptors play a crucial role in the body’s immune response to foreign pathogens, and they are also involved in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
Phenylaminotetralin interacts with its target, the histamine H1 receptor, by binding to it . This binding is stereoselective, with the (-)-trans-isomer of Phenylaminotetralin having a higher affinity for the receptor than other isomers . The binding of Phenylaminotetralin to the H1 receptor is unaffected by excess GTP .
Biochemical Pathways
These include pathways related to immune response, gastric acid secretion, and neurotransmission . Therefore, it can be inferred that Phenylaminotetralin, through its action on the H1 receptor, may influence these pathways and their downstream effects.
Pharmacokinetics
As a general rule, a drug-like molecule such as phenylaminotetralin should possess certain physicochemical properties that enable it to be absorbed and distributed in the body, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which is a critical factor in its pharmacological efficacy .
Result of Action
Phenylaminotetralin has been shown to have various effects at the molecular and cellular level. For instance, it has been found to be a full antagonist of histamine H1-mediated stimulation of phospholipase C and inositol phosphates formation in cells . It also acts as a full inverse agonist of constitutively active H1 receptors . These actions suggest that Phenylaminotetralin can modulate cellular functions mediated by the H1 receptor.
properties
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16-17H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJJPPYEFOAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylaminotetralin |
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